molecular formula C10H11Cl2NO3 B14394036 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 87762-15-0

2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B14394036
CAS No.: 87762-15-0
M. Wt: 264.10 g/mol
InChI Key: PBXWRUFAWITLBO-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenoxy and hydroxyethyl groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetyl chloride to form 2-(2,3-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the dichlorophenoxy group.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce new functional groups into the aromatic ring.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmacologically active compounds.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
  • 2-(2,3-Dichlorophenoxy)acetic acid
  • 2-(2,3-Dichlorophenoxy)-N-methylacetamide

Comparison

Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have unique properties due to the presence of the hydroxyethyl group. This group can influence its solubility, reactivity, and biological activity. The specific positioning of the chlorine atoms on the phenoxy ring can also affect its chemical behavior and interactions with biological targets.

Properties

CAS No.

87762-15-0

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H11Cl2NO3/c11-7-2-1-3-8(10(7)12)16-6-9(15)13-4-5-14/h1-3,14H,4-6H2,(H,13,15)

InChI Key

PBXWRUFAWITLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NCCO

Origin of Product

United States

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